molecular formula C10H6ClN5 B1365597 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 17466-00-1

7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B1365597
CAS RN: 17466-00-1
M. Wt: 231.64 g/mol
InChI Key: KVCGBXCBEHBNSH-UHFFFAOYSA-N
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Scientific Research Applications

Halogen-Metal Exchange Reactions

Tanji et al. (1991) explored the halogen-metal exchange reaction of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with butyllithium, leading to the formation of a lithio compound. This compound then reacted with electrophiles to produce various 7-substituted derivatives, demonstrating the compound's potential as a versatile intermediate in organic synthesis (Tanji, Kato, & Higashino, 1991).

Aryl Migration and Oxidative Decarboxylation

Higashino et al. (1985) reported on the aryl migration in 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, leading to the formation of 7-aryl derivatives. The reaction, involving aromatic aldehydes and sodium hydride, highlights the compound's reactivity and potential for creating diverse chemical structures (Higashino, Takemoto, Miyashita, & Hayashi, 1985).

Synthesis and Characterization

Biagi et al. (2003) focused on synthesizing and characterizing N-methyl derivatives of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. Their research contributes to understanding the compound's structure and potential pharmacological properties, especially concerning receptor binding (Biagi, Giorgi, Livi, Scartoni, & Barili, 2003).

Reactions with C-Nucleophiles

Tanji et al. (1989) investigated the reaction of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with various C-nucleophiles. The study demonstrates how the compound can be modified to produce a range of derivatives, further expanding its utility in chemical synthesis (Tanji, Yamamoto, & Higashino, 1989).

Microwave Assisted Synthesis

Divate and Dhongade-Desai (2014) utilized microwave-assisted synthesis to create triazolo[4,3a]pyrimidine derivatives, including those related to 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine. This approach highlights the compound's role in developing potential therapeutic agents, specifically anticonvulsants (Divate & Dhongade-Desai, 2014).

Solution-Phase Parallel Synthesis

Baindur, Chadha, and Player (2003) described a solution-phase parallel synthesis method for 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, utilizing 7-chloro derivatives as intermediates. This research showcases the compound's application in creating diverse chemical libraries, useful in drug discovery (Baindur, Chadha, & Player, 2003).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of “7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine”.


properties

IUPAC Name

7-chloro-3-phenyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5/c11-9-8-10(13-6-12-9)16(15-14-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCGBXCBEHBNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455464
Record name 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

CAS RN

17466-00-1
Record name 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T HIGASHINO, T KATORI, H KAWARAYA… - Chemical and …, 1980 - jstage.jst.go.jp
The substitution reaction of 7-chloro-(1) and 7-(p-tolylsulfonyl)-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines (2) with various nucleophiles (NuH or Nu-) was carried out. The reaction …
Number of citations: 10 www.jstage.jst.go.jp
T HIGASHINO, T KATORI, E HAYASHI - … and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
Various reactions of 3-methyl-(Im) and 3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (Ip) were examined. Im was prepared by cyclization of 5-amino-4-methylaminopyrimidine (II) with …
Number of citations: 15 www.jstage.jst.go.jp
T HIGASHINO, M TAKEMOTO… - Chemical and …, 1985 - jstage.jst.go.jp
When mixtures of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (4), aromatic aldehydes (5), and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide were refluxed in …
Number of citations: 16 www.jstage.jst.go.jp
K TANJI, H KATo, T HIGASHINO - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
The amino group at the 7-position on the 3H-1, 2, 3-triazolo [4, 5-d] pyrimidine ring was converted into halogen atoms by treatment with isopentyl nitrite in halomethanes, in satisfactory …
Number of citations: 12 www.jstage.jst.go.jp
東野武郎, 香取達彦, 林英作 - Chemical and Pharmaceutical Bulletin, 1979 - jlc.jst.go.jp
Various reactions of 3-methyl- (Im) and 3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine (Ip) were examined. Im was prepared by cyclization of 5-amino-4-methylaminopyrimidine (II) with …
Number of citations: 2 jlc.jst.go.jp
A Miyashita, A Kurachi, Y Matsuoka, N Tanabe… - Heterocycles, 1997 - infona.pl
1,3-Dimethyl-2-(α-hydroxybenzyl)benzimidazolium iodide (3a) was synthesized from 1-methylbenzimidazole (10) through two steps involving lithiation and quaternization. Treatment of …
Number of citations: 25 www.infona.pl
N Baindur, N Chadha, MR Player - Journal of Combinatorial …, 2003 - ACS Publications
An efficient solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines is described. Monosubstituted amidines may be converted to 2-substituted …
Number of citations: 47 pubs.acs.org
A Miyashita, Y Suzuki, K Iwamoto… - Chemical and …, 1998 - jstage.jst.go.jp
In the presence of 1, 3-dimethylimidazolium iodide (1), 6-chloro—9-phenyl-9H—purine (7) and 4—chloro-5, 6—dimethylpyrrolo [2, 3—d] pyrimidines 40-42 underwent nucleophilic …
Number of citations: 52 www.jstage.jst.go.jp
A MiYAsHrrA, Y SUZUKI, K IWAMOTO, T HIGASHINO - jlc.jst.go.jp
In the presence of 1, 3-dimethylimidazolium iodide (1), 6-chloro-9-phenyl-9H-purine (7) and 4-chloro-5, 6-dimethylpyrrolo [2, 3-d] pyrimidines 40——42 underwent nucleophilic …
Number of citations: 0 jlc.jst.go.jp
S Röhm, BT Berger, M Schröder… - Journal of Medicinal …, 2021 - ACS Publications
Discoidin domain receptors 1 and 2 (DDR1/2) play a central role in fibrotic disorders, such as renal and pulmonary fibrosis, atherosclerosis, and various forms of cancer. Potent and …
Number of citations: 2 pubs.acs.org

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